molecular formula C8H9N3O2 B13926260 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13926260
M. Wt: 179.18 g/mol
InChI Key: MPHGFNZOBWSCFG-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and a dihydropyrido ring fused with a pyrazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with carbonyl compounds, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrazines, depending on the specific reaction and conditions used.

Scientific Research Applications

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-pyrazine core structure and are studied for their biological activities.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also have a fused pyrazine ring and are explored for their potential therapeutic applications.

Uniqueness

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H9N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

MPHGFNZOBWSCFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NCC(=O)N2)N=C1

Origin of Product

United States

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